![molecular formula C9H10FN3S B11730798 N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11730798.png)
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluorinated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Fluorothiophene Intermediate: The fluorothiophene moiety can be synthesized by direct fluorination of thiophene using reagents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of a base like sodium ethoxide.
Coupling with Pyrazole: The fluorothiophene intermediate is then coupled with a pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Thiophene derivatives with substituted nucleophiles.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting materials due to its electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(5-Fluorothiophen-2-yl)methanol: A related compound with a similar fluorothiophene moiety.
N-[(5-Fluorothiophen-2-yl)methyl]cyclopropanamine: Another compound featuring the fluorothiophene group.
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its combination of a fluorinated thiophene and a pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and material science research.
Biological Activity
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound notable for its unique structural features, including a fluorinated thiophene ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.
Property | Details |
---|---|
Molecular Formula | C10H12FN3S |
Molecular Weight | 225.29 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CN1C(=CC(=N1)NCC2=CC=C(S2)F) |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Fluorinated Thiophene Intermediate : The initial step often involves the fluorination of thiophene.
- Alkylation : The fluorinated thiophene is then alkylated with an appropriate agent to introduce the pyrazole component.
- Cyclization : This step forms the pyrazole ring using hydrazine derivatives under specific reaction conditions.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities. The biological activity of this compound can be attributed to its interactions with molecular targets, including enzymes and receptors.
The mechanism of action may involve:
- Enzyme Inhibition : Binding to active sites on enzymes, preventing substrate access.
- Receptor Modulation : Interacting with receptors to influence biological pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anti-inflammatory Activity : Research has shown that similar pyrazole derivatives can inhibit inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Studies suggest that compounds containing thiophene and pyrazole moieties exhibit antimicrobial effects against various pathogens.
- Analgesic Effects : Some derivatives have been noted for their pain-relieving properties in preclinical models.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
N-(5-fluorothiophen-2-yl)methyl)-1-methylpyrazol | C10H12FN3S | Anti-inflammatory, analgesic |
N-(5-chlorothiophen-2-yl)methyl)-1-methylpyrazol | C10H12ClN3S | Antimicrobial |
N-(5-difluoromethoxy-thiophen)-methyl)-pyrazol | C12H16F2N3O | Potential anticancer properties |
Properties
Molecular Formula |
C9H10FN3S |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10FN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
UIJNUIWKSDHGAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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